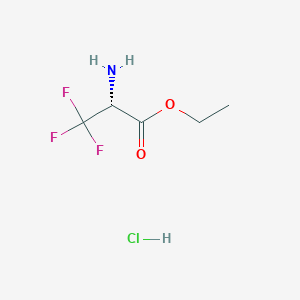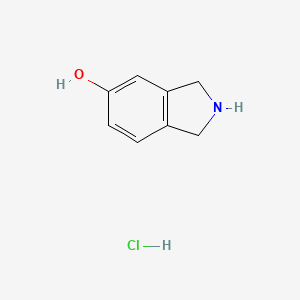
Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride is a fluorinated derivative of alanine, an amino acid. This compound is of significant interest due to its unique chemical properties imparted by the trifluoromethyl group. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 3,3,3-Trifluoroalanine ethyl ester hydrochloride is gamma-cystathionase , an enzyme involved in the transsulfuration pathway . This pathway is crucial for the metabolism of sulfur-containing amino acids.
Mode of Action
3,3,3-Trifluoroalanine ethyl ester hydrochloride acts as a suicide inactivator of gamma-cystathionase . This means that the compound binds to the enzyme and undergoes a transformation that results in the covalent modification of the enzyme, thereby inhibiting its activity .
Biochemical Pathways
The inhibition of gamma-cystathionase by 3,3,3-Trifluoroalanine ethyl ester hydrochloride affects the transsulfuration pathway This pathway is responsible for the conversion of the sulfur-containing amino acid methionine into cysteine
Result of Action
The primary result of the action of 3,3,3-Trifluoroalanine ethyl ester hydrochloride is the inhibition of gamma-cystathionase This leads to a disruption in the metabolism of sulfur-containing amino acids
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,3,3-Trifluoroalanine ethyl ester hydrochloride are not well-documented in the literature. It is known that trifluoroalanine derivatives can interact with various enzymes and proteins. For example, the inactivation of gamma-cystathionase by beta, beta, beta-trifluoroalanine, a suicide inactivator of the enzyme, results in covalent labeling of an amino group of the protein .
Molecular Mechanism
It is known that trifluoroalanine derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with ethyl trifluoropyruvate and an appropriate amine source.
Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Major products formed from these reactions include trifluoroalanine derivatives and other fluorinated compounds.
Scientific Research Applications
Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and peptidomimetics, which are crucial in drug development and biochemical studies.
Biology: The compound is employed in studying enzyme mechanisms and protein interactions due to its ability to mimic natural amino acids while introducing unique properties.
Medicine: It serves as a precursor for developing pharmaceuticals, particularly those targeting enzyme inhibition and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity
Comparison with Similar Compounds
Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride can be compared with other fluorinated amino acids, such as:
3,3,3-Trifluoroalanine: Similar in structure but lacks the ester group, affecting its reactivity and applications.
2-Amino-3,3,3-trifluoropropionic acid: Another fluorinated amino acid with different substitution patterns, leading to varied biological activities.
5,5,5-Trifluoroleucine: A fluorinated derivative of leucine, used in similar applications but with distinct properties due to the different amino acid backbone
The uniqueness of this compound lies in its combination of the trifluoromethyl group and ester functionality, providing a versatile tool for chemical synthesis and biological studies.
Properties
IUPAC Name |
ethyl (2R)-2-amino-3,3,3-trifluoropropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2.ClH/c1-2-11-4(10)3(9)5(6,7)8;/h3H,2,9H2,1H3;1H/t3-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFISCBCWBUTTQ-AENDTGMFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine hydrochloride](/img/structure/B6344021.png)

amine hydrochloride](/img/structure/B6344032.png)
amine](/img/structure/B6344034.png)
![1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B6344038.png)
![2-Methoxy-5-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344041.png)
![N,N-Diethyl-4-[(propylamino)methyl]aniline dihydrochloride](/img/structure/B6344043.png)
amine hydrochloride](/img/structure/B6344051.png)
amine](/img/structure/B6344059.png)
amine hydrochloride](/img/structure/B6344067.png)
amine hydrochloride](/img/structure/B6344071.png)
amine hydrochloride](/img/structure/B6344076.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)
![butyl[(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B6344120.png)
